molecular formula C8H6N2O4 B8127380 2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid

2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B8127380
M. Wt: 194.14 g/mol
InChI Key: VUOMXEBQVDHRFQ-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with suitable carboxylic acid derivatives. One common method involves the reaction of 2-aminophenol with 5-carboxylic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and ionic liquids .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Similar in structure but lacks the hydroxyl and carboxylic acid groups.

    6-Hydroxybenzoxazole: Similar but lacks the amino and carboxylic acid groups.

    5-Carboxybenzoxazole: Similar but lacks the amino and hydroxyl groups.

Uniqueness

The carboxylic acid group also contributes to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c9-8-10-4-1-3(7(12)13)5(11)2-6(4)14-8/h1-2,11H,(H2,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOMXEBQVDHRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(O2)N)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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